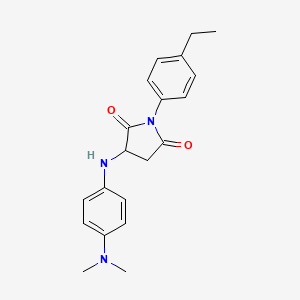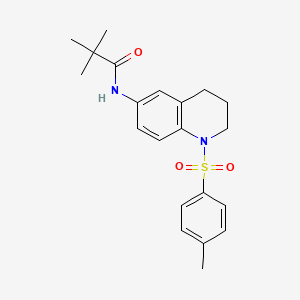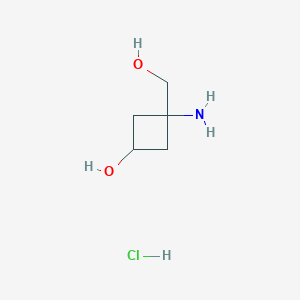
5-(Bromomethyl)-2,4-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2,4-difluorobenzonitrile, also known as BDF, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. BDF is a white solid that has a molecular weight of 236.06 g/mol and a melting point of 95-98 °C. It is primarily used in organic synthesis and has shown promising results in various scientific research fields.
Aplicaciones Científicas De Investigación
Synthesis of Hyperbranched Polymers
5-(Bromomethyl)-1,3-dihydroxybenzene has been used in polymer science to synthesize hyperbranched polyethers through self-condensation, resulting in polymers with high molecular weights. These polymers exhibit a plethora of phenolic hydroxyl groups that can be modified through acylation, benzylation, or silylation, highlighting the versatility of the initial compound in creating functional materials with potential applications in various industries including coatings, adhesives, and electronics (Uhrich, Hawker, Fréchet, & Turner, 1992).
Aryne Reaction in Organic Synthesis
The compound has facilitated advancements in organic synthesis, particularly in the preparation of poly(methylphenyl)acetonitriles through aryne reactions. This method involves a tandem addition-rearrangement reaction, showcasing the compound's utility in constructing complex molecular architectures with potential applications in pharmaceuticals and material science (Waggenspack, Tran, Taylor, Yeung, Morgan, Deshmukh, Khanapure, & Biehl, 1992).
Herbicide Resistance in Transgenic Plants
Research has also explored the use of a bacterial detoxification gene to confer resistance to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in transgenic tobacco plants. By introducing a gene encoding a specific nitrilase that converts bromoxynil to its primary metabolite, researchers have demonstrated a method to enhance herbicide resistance, paving the way for agricultural advancements (Stalker, McBride, & Malyj, 1988).
Spectroscopic and Non-Linear Optical Properties
The structural and optical properties of related compounds, such as 5-Bromo-2-methoxybenzonitrile, have been investigated through Density Functional Theory (DFT) to understand their potential in non-linear optical applications. Such studies contribute to the development of materials for optical devices, highlighting the broader implications of research on halogenated benzonitriles (Kumar & Raman, 2017).
Propiedades
IUPAC Name |
5-(bromomethyl)-2,4-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSGQNHKKXVLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2,4-difluorobenzonitrile | |
CAS RN |
1379361-23-5 |
Source


|
| Record name | 5-(bromomethyl)-2,4-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]but-2-ynamide](/img/structure/B2886903.png)

![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)
![3-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2886910.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)
![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)

![5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2886918.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)

![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)